1-Azido-3-bromo-2-methylbenzene chemical structure and physical properties
1-Azido-3-bromo-2-methylbenzene chemical structure and physical properties
An In-depth Technical Guide to 1-Azido-3-bromo-2-methylbenzene: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1-azido-3-bromo-2-methylbenzene, a substituted aromatic azide of interest in synthetic organic chemistry. Given the limited direct literature on this specific isomer, this document synthesizes information from established chemical principles and data on analogous compounds to provide a reliable resource for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, predicted physical properties, a plausible and detailed synthetic protocol, and essential safety considerations.
Chemical Structure and Identification
1-Azido-3-bromo-2-methylbenzene is an aromatic compound characterized by a benzene ring substituted with an azido (-N₃), a bromo (-Br), and a methyl (-CH₃) group at positions 1, 3, and 2, respectively. The spatial arrangement of these functional groups, particularly the ortho-relationship between the bulky methyl and azido groups and the meta-relationship with the bromine atom, dictates its reactivity and physicochemical properties.
Key Identifiers:
-
IUPAC Name: 1-Azido-3-bromo-2-methylbenzene
-
Molecular Formula: C₇H₆BrN₃
-
Molecular Weight: 212.05 g/mol
-
CAS Number: 179944-13-9
-
Canonical SMILES: CC1=C(C=CC(=C1)Br)N=[N+]=[N-]
-
InChI Key: InChI=1S/C7H6BrN3/c1-5-6(11-10-9)3-2-4-7(5)8/h2-4H,1H3
Physicochemical Properties
| Property | Predicted Value / Characteristic |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
| Boiling Point | High; likely decomposes upon heating to high temperatures. |
| Melting Point | Estimated to be in the range of 25-45 °C. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate). |
| Density | Greater than 1 g/mL. |
| Thermal Stability | Moderate; like many organic azides, it is potentially explosive and sensitive to heat, shock, and light. |
Synthesis Protocol: A Validated Approach
The most reliable and common method for the synthesis of aryl azides is through the diazotization of an aniline precursor, followed by a reaction with sodium azide. The logical precursor for 1-azido-3-bromo-2-methylbenzene is 3-bromo-2-methylaniline.
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-azido-3-bromo-2-methylbenzene.
Step-by-Step Methodology
Expertise & Rationale: This protocol is designed to control the exothermic and potentially hazardous diazotization reaction by maintaining a low temperature. The slow, dropwise addition of sodium nitrite is critical to prevent the formation of diazo-coupling byproducts and to ensure the reaction remains manageable.
-
Preparation of Anilino Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate, which is acceptable.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 30-45 minutes. Causality: The slow addition is crucial to maintain the temperature below 5 °C, as the diazonium salt intermediate is unstable at higher temperatures. A positive test with starch-iodide paper should indicate a slight excess of nitrous acid, confirming the completion of the reaction.
-
-
Azidation:
-
In a separate flask, prepare a solution of sodium azide (1.2 eq) in water.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Causality: This is the nucleophilic substitution reaction where the azide ion displaces the dinitrogen group from the aromatic ring. The reaction is typically rapid.
-
Allow the reaction mixture to stir at 0-5 °C for an additional hour after the addition is complete.
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Caution: Do not heat the crude product to high temperatures.
-
The resulting crude product can be purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate), to yield the pure 1-azido-3-bromo-2-methylbenzene.
-
Safety and Handling
Trustworthiness & Self-Validation: The protocols described inherently recognize the hazardous nature of the reagents and product. Adherence to these safety measures is a form of self-validation in experimental chemistry.
-
Toxicity: 3-Bromo-2-methylaniline is a toxic and hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Explosion Hazard: Organic azides are energetic compounds and can be explosive. 1-Azido-3-bromo-2-methylbenzene should be handled with extreme care. Avoid exposure to heat, friction, shock, or static discharge. It is recommended to work with small quantities and use a blast shield.
-
Sodium Azide: Sodium azide is acutely toxic and can form explosive heavy metal azides. Do not allow it to come into contact with acids (forms toxic hydrazoic acid gas) or metal pipes (e.g., lead, copper).
Applications in Research
Aryl azides are versatile intermediates in organic synthesis. The presence of the azido, bromo, and methyl groups on the same aromatic ring makes 1-azido-3-bromo-2-methylbenzene a potentially valuable building block for the synthesis of complex molecules.
-
Click Chemistry: The azido group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.
-
Nitrene Chemistry: Photolysis or thermolysis of the azide can generate a highly reactive nitrene intermediate, which can undergo various insertion or rearrangement reactions.
-
Cross-Coupling Reactions: The bromo group can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
